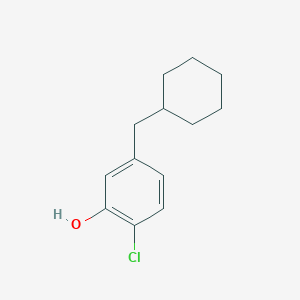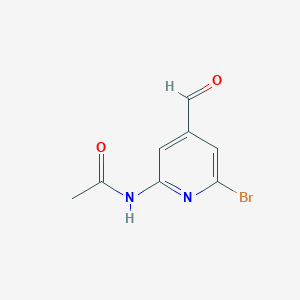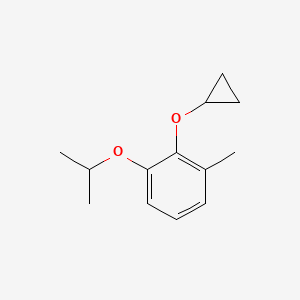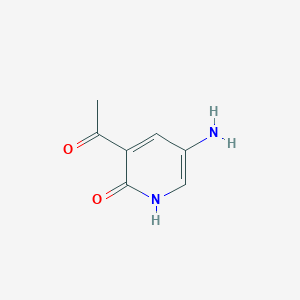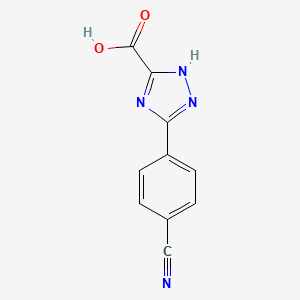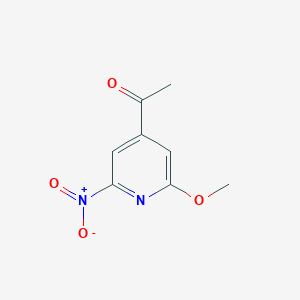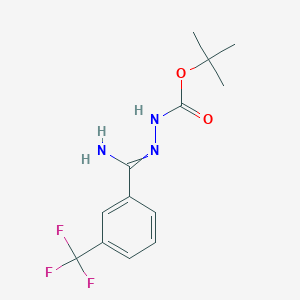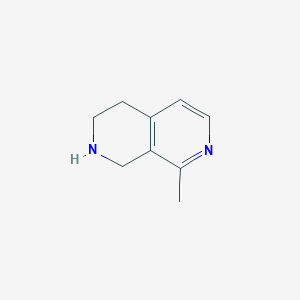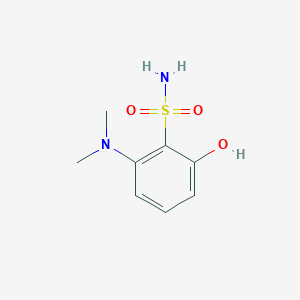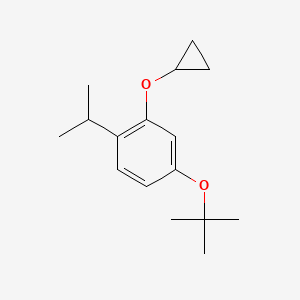
4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C16H24O2 It is a derivative of benzene, featuring tert-butoxy, cyclopropoxy, and isopropyl substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene typically involves multi-step organic reactions One common approach is the Friedel-Crafts alkylation reaction, where benzene is alkylated with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy or cyclopropoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific context of its use, such as its role as an antimicrobial agent or a pharmaceutical compound.
類似化合物との比較
4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene can be compared with other similar compounds, such as:
4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene: Similar structure but with an isopropoxy group instead of an isopropyl group.
4-Tert-butoxy-2-cyclopropoxy-1-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
4-Tert-butoxy-2-cyclopropoxy-1-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.
特性
分子式 |
C16H24O2 |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
2-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)14-9-8-13(18-16(3,4)5)10-15(14)17-12-6-7-12/h8-12H,6-7H2,1-5H3 |
InChIキー |
SMLJPZJOSWGTNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)OC(C)(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



